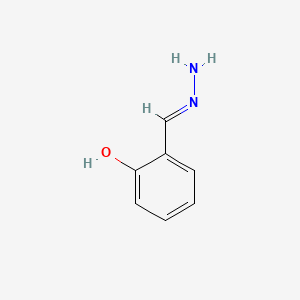

Salicylaldehyde hydrazone

Beschreibung

Overview of Hydrazone Chemistry and Significance in Chemical Synthesis

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are typically formed through the condensation reaction of aldehydes or ketones with hydrazine (B178648) or its substituted derivatives. mdpi.com This reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.gov

The significance of hydrazones in chemical synthesis is multifaceted. They serve as versatile intermediates for the preparation of a wide array of heterocyclic and non-heterocyclic compounds. nih.gov The presence of both acidic (N-H) and basic (C=N) centers, along with a nucleophilic nitrogen atom, allows for a variety of chemical transformations. researchgate.net Furthermore, the structural framework of hydrazones can be readily modified by varying the starting aldehyde/ketone and hydrazine components, enabling the synthesis of a large library of derivatives with tailored properties. researchgate.net In the context of salicylaldehyde (B1680747) hydrazones, the ortho-hydroxyl group adds another layer of functionality, particularly in the realm of coordination chemistry, where it can participate in the chelation of metal ions. nepjol.info

Structural Features and Tautomerism of Salicylaldehyde Hydrazone

The structure of this compound is distinguished by the presence of a salicylaldehyde moiety linked to a hydrazone group. This arrangement gives rise to interesting structural phenomena, including tautomerism and the formation of a strong intramolecular hydrogen bond.

Keto-Enol Tautomerism in Solution and Solid States

This compound can exist in two tautomeric forms: the keto-amine form and the enol-imine form. nepjol.info In the solid state, spectroscopic and X-ray diffraction studies have shown that the compound predominantly exists in the enol-imine form. researchgate.netrsc.org This is largely due to the stabilizing effect of an intramolecular hydrogen bond. Infrared (IR) spectroscopy data supports this, with the presence of characteristic bands for the C=N bond and the absence of a strong C=O stretching band. mdpi.com

In solution, the equilibrium between the keto and enol forms can be influenced by factors such as the solvent's polarity and pH. semanticscholar.org Some studies suggest that while the enol form is generally more stable, the keto form can be present, and the equilibrium can be shifted. researchgate.net This tautomeric behavior is a key feature of salicylaldehyde hydrazones and their derivatives, influencing their reactivity and potential applications. For instance, the ability to switch between these forms is exploited in the design of photochromic materials. researchgate.netekb.eg

Intramolecular Hydrogen Bonding and its Role in Stability and Reactivity

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the azomethine group (-CH=N-). acs.orgnih.gov This hydrogen bond creates a stable six-membered ring, which significantly influences the molecule's conformation, stability, and reactivity. nih.govrsc.org

This intramolecular hydrogen bond is classified as a Resonance-Assisted Hydrogen Bond (RAHB), which is characterized by its exceptional strength due to the delocalization of π-electrons within the chelate ring. nih.gov The strength of this bond can be modulated by introducing various substituents onto the salicylaldehyde ring. acs.org Electron-donating groups tend to strengthen the hydrogen bond, while electron-withdrawing groups can weaken it. This tunability allows for the fine-tuning of the physicochemical properties of this compound derivatives. acs.org The stability conferred by this hydrogen bond also plays a crucial role in the formation of stable metal complexes, as it pre-organizes the ligand for chelation. publish.csiro.ausioc-journal.cn

Historical Development and Evolution of Research on this compound Derivatives

Research into Schiff bases, the broader class of compounds to which salicylaldehyde hydrazones belong, dates back to the work of Hugo Schiff in the 19th century. However, focused and extensive investigation into this compound and its derivatives is a more recent endeavor. Early studies likely centered on their synthesis and basic characterization.

Over the decades, the research landscape has evolved significantly. The initial interest in their coordination chemistry, driven by their ability to form stable complexes with a variety of metal ions, has expanded to encompass a wide range of applications. nih.gov In the mid to late 20th century, a growing body of research began to explore the biological activities of these compounds, revealing their potential as antimicrobial and antifungal agents. researchgate.netbohrium.com

More recently, the unique photophysical properties of this compound derivatives have come to the forefront. acs.org Their capacity for excited-state intramolecular proton transfer (ESIPT) has made them attractive candidates for the development of fluorescent probes, chemosensors, and photochromic materials. acs.orgdoi.org The ability to systematically modify their structure through the introduction of different substituents has allowed researchers to fine-tune their properties for specific applications, a theme that continues to drive contemporary research. acs.orgmdpi.com

Scope and Objectives of Current Research Landscape

The current research on this compound and its derivatives is broad and interdisciplinary, with several key objectives:

Synthesis of Novel Derivatives: A primary focus remains on the synthesis of new this compound derivatives with enhanced or novel properties. This includes the development of more efficient and environmentally friendly synthetic methods, such as mechanosynthesis and solid-state melt reactions.

Advanced Materials Development: There is a strong interest in harnessing the photochromic and fluorescent properties of these compounds for the creation of advanced materials. doi.orgacs.orgrsc.org This includes the design of molecular switches, optical data storage systems, and smart materials that respond to external stimuli like light and heat.

Coordination Chemistry and Catalysis: The design of novel this compound-based ligands for the development of metal complexes with specific catalytic activities or material properties continues to be an active area of research. publish.csiro.au

Chemosensors: Researchers are actively developing this compound derivatives as selective and sensitive chemosensors for the detection of various metal ions and anions. nih.gov

The overarching goal is to gain a deeper understanding of the structure-property relationships in this class of compounds to enable the rational design of molecules with tailored functionalities for a wide range of scientific and technological applications. acs.org

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3291-00-7 |

|---|---|

Molekularformel |

C7H8N2O |

Molekulargewicht |

136.15 g/mol |

IUPAC-Name |

2-[(Z)-hydrazinylidenemethyl]phenol |

InChI |

InChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2/b9-5- |

InChI-Schlüssel |

MYUNWHTZYXUCIK-UITAMQMPSA-N |

SMILES |

C1=CC=C(C(=C1)C=NN)O |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=N\N)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NN)O |

Andere CAS-Nummern |

3291-00-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies for Salicylaldehyde Hydrazone

Conventional Solution-Based Synthesis Approaches

Traditional methods for synthesizing salicylaldehyde (B1680747) hydrazones rely on solution-based chemical reactions, which are well-established and widely utilized for their reliability and scalability.

The most fundamental and widely employed method for synthesizing salicylaldehyde hydrazone is the condensation reaction between salicylaldehyde and a suitable hydrazine (B178648) derivative. acs.orgnih.gov This reaction involves the nucleophilic attack of the primary amine group of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (–C=N–) or imine bond of the hydrazone. acs.orgresearchgate.net

The versatility of this method lies in the wide array of commercially available or synthetically accessible hydrazine derivatives, allowing for the creation of a large library of functionalized salicylaldehyde hydrazones. Common reactants include hydrazine hydrate, which yields the parent this compound, as well as substituted hydrazines and acylhydrazides. nih.govscience.gov For instance, the reaction of salicylaldehyde derivatives with acyl hydrazides is a common strategy to produce aroylhydrazones, which have been investigated for their anticancer properties. ddg-pharmfac.netmdpi.com Similarly, reacting 4-substituted salicylaldehydes with (p-nitrophenyl)hydrazine has been used to generate new p-nitrophenylhydrazone derivatives. nih.gov The formation of the Schiff base is confirmed through spectroscopic methods, such as the appearance of a characteristic absorption band for the C=N imino stretching vibration in IR spectra (around 1600–1609 cm⁻¹) and specific signals for the HC=N and NH protons in ¹H NMR spectra. ddg-pharmfac.netmdpi.comnih.gov

| Salicylaldehyde Derivative | Hydrazine Derivative | Resulting Hydrazone Type | Reference |

|---|---|---|---|

| Salicylaldehyde | Hydrazine Hydrate | This compound (parent) | science.gov |

| 4-Alkoxy-2-hydroxybenzaldehyde | 4-Nitrophenylhydrazine | p-Nitrophenylhydrazone derivative | nih.gov |

| Methoxysalicylaldehydes | Methoxyhydrazides | Dimethoxy benzoylhydrazone | ddg-pharmfac.net |

| 4-Methoxysalicylaldehyde | Isonicotinoylhydrazide | 4-Methoxysalicylaldehyde isonicotinoylhydrazone | mdpi.com |

The efficiency of the condensation reaction is significantly influenced by the choice of solvent and the presence of a catalyst. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used, often under reflux conditions, to facilitate the dissolution of reactants and the progress of the reaction. mdpi.commdpi.com In some cases, solvents like toluene (B28343) are used in conjunction with a Dean-Stark trap to azeotropically remove the water byproduct, thereby driving the reaction equilibrium towards product formation. nih.gov

Acid catalysis is frequently employed to accelerate the reaction rate. The catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine. Commonly used acid catalysts include:

Brønsted acids: Glacial acetic acid, p-toluenesulfonic acid, and other mineral acids are effective. nih.govmdpi.com

Lewis acids: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to be an effective catalyst, shortening reaction times significantly compared to uncatalyzed protocols. mdpi.com

Furthermore, nucleophilic catalysis, particularly with aniline (B41778) and its derivatives, has been shown to substantially accelerate hydrazone formation, especially at neutral pH. nih.govresearchgate.net This type of catalysis proceeds through the formation of a more reactive Schiff base intermediate with the catalyst, which is then displaced by the hydrazine. acs.org

| Solvent | Catalyst | Reaction Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Ethanol | Glacial Acetic Acid | Reflux | Effective for condensing salicylhydrazine with aldehydes. | mdpi.com |

| Toluene | p-Toluenesulfonic Acid | Reflux | Standard conditions for synthesizing p-nitrophenylhydrazones. | nih.gov |

| tert-Butanol | CeCl₃·7H₂O | Room Temperature | Shortened reaction time for N,N-dimethylhydrazone formation to 5 minutes. | mdpi.com |

| Aqueous Buffer (pH 7.4) | 5-Methoxyanthranilic Acid | Room Temperature | Rate enhancements up to two orders of magnitude over traditional aniline catalysis. | nih.gov |

Novel and Green Synthesis Techniques

In response to the growing demand for environmentally benign chemical processes, novel synthetic methodologies have been developed that minimize solvent use, reduce reaction times, and improve energy efficiency.

Supramolecular catalysis represents an innovative approach that utilizes non-covalent interactions to facilitate chemical reactions. This strategy has been applied to the synthesis of bis(this compound) under physiological conditions, addressing the challenge of forming hydrazone bonds in aqueous environments where reaction kinetics can be slow. rsc.org By creating a confined microenvironment, the supramolecular catalyst can bring the reactants into close proximity and orient them favorably for reaction, mimicking enzymatic catalysis. This method holds promise for applications in dynamic combinatorial chemistry and bioconjugation under biologically relevant conditions.

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool. By directly heating the reactants through dielectric loss, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. heteroletters.org Several studies have demonstrated the successful synthesis of hydrazone derivatives from various hydrazides and aldehydes under microwave irradiation, frequently in the absence of any solvent or catalyst. researchgate.netasianpubs.org This method is reproducible on both small and larger scales, highlighting its practicality. researchgate.net

Another green approach is mechanochemical synthesis, such as liquid-assisted grinding (LAG). This solvent-free method involves the mechanical grinding of solid reactants, with a small amount of liquid additive, to initiate the chemical reaction. It has been successfully employed to obtain various hydrazones in excellent yields (>99%), minimizing waste and avoiding the use of bulk solvents. rsc.org

| Method | Typical Reaction Time | Solvent/Catalyst Requirement | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | Often requires bulk solvent and catalyst | Well-established and scalable | mdpi.comnih.gov |

| Microwave Irradiation | Minutes | Often solvent- and catalyst-free | Rapid reaction, high yields, energy efficient | heteroletters.orgresearchgate.net |

| Mechanochemistry (LAG) | Minutes to Hours | Solvent-free (or minimal liquid) | Excellent yields, minimal waste | rsc.org |

Functionalization and Structural Modification of the this compound Scaffold

The functionalization of the this compound scaffold is a critical strategy for fine-tuning its chemical and biological properties. By introducing various substituents at different positions on the molecule, researchers can modulate its electronic properties, steric hindrance, solubility, and interaction with biological targets. ddg-pharmfac.net

Modifications are typically made at two primary locations:

The Salicylaldehyde Ring: Introducing electron-donating groups (e.g., methoxy (B1213986), –OCH₃) or electron-withdrawing groups (e.g., bromo, –Br; nitro, –NO₂) onto the phenyl ring can significantly alter the molecule's properties. ddg-pharmfac.net For instance, the introduction of a methoxy group has been shown to lead to derivatives with potent antiproliferative effects against leukemia and breast cancer cell lines. ddg-pharmfac.netmdpi.com These substitutions can also modulate the strength of the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, a key structural feature that influences the compound's conformation and chelating ability. acs.orgnih.govresearchgate.net

The Hydrazine Moiety: The use of different acyl- or aryl-hydrazides introduces a wide range of functional groups distal to the salicylaldehyde ring. This has been exploited to attach various heterocyclic rings (e.g., phenyl, pyridinyl) or other functional units like piperazine (B1678402). mdpi.comrsc.org The incorporation of a piperazine unit, for example, has been used to develop novel platinum(II) complexes with potential applications in cancer therapy. rsc.org

This strategic functionalization allows for the rational design of this compound derivatives with enhanced selectivity and activity for specific applications, from anticancer agents to chemical sensors. ddg-pharmfac.netresearchgate.net

| Substituent Group | Position of Modification | Observed Effect | Reference |

|---|---|---|---|

| Methoxy (–OCH₃) | Salicylaldehyde ring (positions 3, 4, or 5) | Enhanced anticancer activity against leukemia and breast cancer cells. | ddg-pharmfac.netmdpi.com |

| Bromo (–Br) | Salicylaldehyde ring (position 5) | Heightened activity against T-cell leukemic cell lines. | ddg-pharmfac.net |

| Piperazine | Hydrazine moiety | Used as a ligand scaffold for creating anticancer Pt(II) complexes. | rsc.org |

| -N(C₆H₅)₂ or -OCF₃ | Salicylaldehyde ring | Modulates the strength of the intramolecular hydrogen bond. | acs.orgnih.gov |

Introduction of Substituents on Aromatic Rings

The introduction of substituents onto the aromatic ring of the salicylaldehyde moiety is a primary strategy for modifying the properties of the resulting hydrazone. This is typically achieved by starting with a pre-substituted salicylaldehyde derivative. The condensation reaction is then carried out with a hydrazine or a substituted hydrazine. nih.govbohrium.com

The general synthetic route involves the refluxing of an appropriately substituted salicylaldehyde with a hydrazine, often in an alcoholic solvent like ethanol. nih.gov In some cases, a catalytic amount of acid, such as p-toluenesulfonic acid, is used to facilitate the condensation. nih.gov This method allows for the incorporation of a wide range of substituents at various positions on the salicylaldehyde ring.

Common substituents that have been introduced onto the salicylaldehyde ring include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). Examples of EDGs include alkoxy (-OR) and methoxy (-OCH3) groups, while EWGs are exemplified by nitro (-NO2) and bromo (-Br) groups. nih.govmdpi.com The choice of substituent and its position on the ring are critical in modulating the electronic properties of the final hydrazone derivative. nih.gov

| Substituent | Position on Salicylaldehyde Ring | Starting Material Example | Resulting Hydrazone Derivative Example |

|---|---|---|---|

| Methoxy (-OCH3) | 4 | 4-Methoxysalicylaldehyde | 4-Methoxythis compound |

| Nitro (-NO2) | 5 | 5-Nitrosalicylaldehyde | 5-Nitrothis compound |

| Bromo (-Br) | 5 | 5-Bromosalicylaldehyde | 5-Bromothis compound |

| Alkoxy (-OR) | 4 | 4-Alkoxy-2-hydroxybenzaldehyde | 4-Alkoxythis compound |

Derivatization at the Hydrazone Linkage

Another key strategy for modifying this compound is through derivatization at the hydrazone linkage (-NH-N=CH-). nih.gov This is accomplished by using substituted hydrazines or hydrazides in the initial condensation reaction with salicylaldehyde. This approach allows for the introduction of a wide variety of functional groups directly attached to the nitrogen atom of the hydrazone moiety.

For instance, reacting salicylaldehyde with different acyl hydrazides leads to the formation of N-acylhydrazones. mdpi.com Similarly, the use of substituted phenylhydrazines results in the corresponding N-phenylhydrazone derivatives. nih.gov The reaction of salicylaldehyde with morpholine (B109124) N-thiohydrazone has also been reported, yielding salicylaldehyde morpholine N-thiohydrazone. primescholars.com

These modifications at the hydrazone linkage can significantly alter the steric and electronic environment around the imine bond, influencing the molecule's coordination chemistry and biological activity. The synthesis generally follows the same condensation procedure as for the unsubstituted hydrazone, often involving reflux in an appropriate solvent. nepjol.info

| Reactant with Salicylaldehyde | Resulting Derivative Class | Example of Resulting Compound |

|---|---|---|

| Benzoic acid hydrazide | N-acylhydrazone | Salicylaldehyde benzoyl hydrazone |

| 4-Nitrophenylhydrazine | N-phenylhydrazone | Salicylaldehyde 4-nitrophenylhydrazone |

| Morpholine thio-hydrazone | N-thiohydrazone | Salicylaldehyde morpholine N-thiohydrazone |

| 2,4-Dinitrophenylhydrazine | N-phenylhydrazone | Salicylaldehyde-2,4-dinitrophenylhydrazone |

Impact of Substituent Effects on Electronic and Structural Properties

The introduction of substituents on the aromatic rings of this compound has a profound impact on the molecule's electronic and structural properties. nih.gov These effects are primarily governed by the electron-donating or electron-withdrawing nature of the substituent and its position relative to the hydrazone and hydroxyl groups. nih.govacs.org

A key structural feature of salicylaldehyde hydrazones is the presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the imine nitrogen atom (-N=). researchgate.net The strength of this hydrogen bond can be modulated by substituents on the aromatic ring. nih.govacs.org Electron-withdrawing groups tend to strengthen this hydrogen bond, while electron-donating groups weaken it. nih.gov

The electronic properties are also significantly affected. Substituents can alter the π-electron delocalization across the molecule. researchgate.net The interaction between the two aromatic rings in some derivatives occurs mainly through the resonance effect, which can be effectively modulated by the choice of substituent. acs.org Theoretical studies, often employing Hammett's resonance substituent constants (R), have been used to quantify these effects. nih.govacs.org For example, a linear relationship has been observed between the H···N distance in the intramolecular hydrogen bond and the Hammett resonance effect constant. acs.org

Research has indicated that substitution at the para-position relative to the hydroxyl group (position 5) is more influential on the hydrogen bond strength compared to substitution at the para-position relative to the imine linkage (position 4). nih.govacs.org Specifically, the influence of substituents at the R2 position (para to the hydroxyl group) is reported to be about five times as influential as in the R1 position (para to the imine linkage). acs.org

| Substituent Type | Position | Effect on Intramolecular Hydrogen Bond | Effect on π-electron Conjugation | Example Substituent |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | para to -OH | Strengthens | Enhances delocalization towards the substituent | -NO2 |

| Electron-Donating Group (EDG) | para to -OH | Weakens | Increases electron density in the ring system | -OCH3 |

| Electron-Withdrawing Group (EWG) | para to imine | Less significant strengthening | Modulates delocalization | -Br |

| Electron-Donating Group (EDG) | para to imine | Less significant weakening | Modulates delocalization | -OR |

Coordination Chemistry of Salicylaldehyde Hydrazone and Its Metal Complexes

Ligand Properties and Coordination Modes

Salicylaldehyde (B1680747) hydrazones are a class of Schiff bases that possess a flexible molecular framework, allowing them to coordinate with metal ions in several distinct modes. Their coordination behavior is significantly influenced by the presence of key functional groups and the potential for tautomerism.

Salicylaldehyde hydrazones can act as multidentate ligands, forming stable complexes with a variety of metal ions. amazonaws.com Depending on the specific structure of the hydrazone and the reaction conditions, they can exhibit bidentate, tridentate, or even higher denticity. The presence of additional donor atoms, often nitrogen or oxygen, in a suitable position for chelation allows for the formation of mononuclear, binuclear, trinuclear, and tetranuclear metal complexes. researchgate.net Aromatic hydrazones have been shown to act as neutral, monoanionic, or dianionic tridentate ligands. researchgate.net For instance, salicylaldehyde benzimidazole-2-hydrazone and its derivatives have been shown to form chelates with various transition metals.

The chelating capability of salicylaldehyde hydrazones is primarily attributed to the presence of the phenolic hydroxyl (-OH) group and the azomethine nitrogen (=N-) atom. science.gov These two groups are positioned to form a stable five- or six-membered chelate ring with a metal ion. Infrared (IR) spectroscopy is a key technique used to confirm the coordination of these groups. A shift in the stretching frequency of the C=N (azomethine) group to a lower wavenumber in the metal complex compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. nih.gov Similarly, the disappearance or shift of the phenolic O-H vibrational band suggests deprotonation and coordination of the phenolic oxygen. nih.gov The formation of an intramolecular hydrogen bond between the phenolic hydrogen and the azomethine nitrogen (O-H···N) is a characteristic feature of these ligands in their free state. acs.orgnih.gov

Salicylaldehyde hydrazones can exist in two tautomeric forms: the keto form and the enol form. researchgate.netnepjol.info This keto-enol tautomerism plays a crucial role in their coordination chemistry, as the ligand can coordinate to a metal ion in either its neutral keto form or its deprotonated enol form. researchgate.netnepjol.info

Keto Form: In the solid state and in nonpolar solvents, the keto form is generally predominant. nih.gov Coordination in the keto form occurs through the carbonyl oxygen and the azomethine nitrogen. The IR spectra of complexes where the ligand binds in the keto form show the characteristic ν(C=O) stretching vibration. nih.gov

Enol Form: In the presence of a metal ion and under appropriate pH conditions, the ligand can undergo deprotonation of the amide proton and the phenolic proton, leading to the enol form. Coordination then occurs through the enolic oxygen, the azomethine nitrogen, and the phenolic oxygen. nepjol.info The absence of the ν(C=O) band and the appearance of a new band corresponding to the ν(C-O) stretching vibration in the IR spectrum are indicative of coordination in the enolic form. nih.gov

The specific form adopted during complexation depends on several factors, including the nature of the metal ion, the solvent, and the pH of the reaction medium. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with salicylaldehyde hydrazone ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating. amazonaws.com The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physicochemical properties.

Salicylaldehyde hydrazones readily form stable complexes with a wide range of transition metal ions. These complexes have been extensively studied due to their interesting structural features and potential applications.

Table 1: Examples of this compound Transition Metal Complexes

| Metal Ion | Ligand | Proposed Geometry | Key Findings |

| Cu(II) | Salicylaldehyde benzoyl hydrazone | Tetrahedral | Ligand coordinates in the enolic form with a 1:2 metal-to-ligand ratio. nepjol.info |

| Fe(III) | Salicylaldehyde 4-methoxybenzoyl hydrazone | Octahedral | Ligand can function as a dibasic tridentate, monobasic bidentate, or neutral bidentate ligand depending on reaction conditions. |

| Zn(II) | Salicylaldehyde 2-chlorobenzoyl hydrazone | - | The hydrazone can coordinate as a di-anionic or mono-anionic ligand. nih.gov |

| Co(II) | Salicylaldehyde benzimidazole-2-hydrazone | - | Synthesis and characterization reported. |

| Ni(II) | Salicylaldehyde benzimidazole-2-hydrazone | - | Synthesis and characterization reported. |

| Mn(II) | Salicylaldehyde benzimidazole-2-hydrazone | - | Synthesis and characterization reported. |

The nature of the metal ion plays a significant role in determining the geometry and stoichiometry of the resulting this compound complex. nih.gov Different metal ions have varying coordination number preferences, ionic radii, and electronic configurations, which in turn influence the arrangement of the ligands around the central metal atom.

For example, a study involving a pentadentate hydrazone ligand derived from salicylaldehyde demonstrated that the size of the metal ion is a key factor in controlling the nuclearity (whether the complex is mononuclear, dinuclear, etc.) of the complexes. nih.gov Furthermore, the metal-to-ligand ratio can vary. For instance, with salicylaldehyde benzoyl hydrazone, Cu(II) forms a 1:2 complex. nepjol.info In contrast, some Fe(II) and Cu(II) complexes with salicylaldehyde nicotinoyl hydrazone have been reported to have a 2:1 metal-to-ligand ratio. The coordination environment of the metal ion can range from square-planar and tetrahedral to octahedral, depending on the ligand and the metal ion involved. researchgate.netnepjol.info

Polynuclear and Supramolecular Metal Complexes

The versatile coordination behavior of this compound and its derivatives facilitates the formation of complex polynuclear and supramolecular structures. These ligands can bridge multiple metal centers, leading to the assembly of binuclear, tetranuclear, and even larger aggregates. The synthesis conditions and the specific nature of the hydrazone ligand strongly influence the resulting structure of the polynuclear complex. For instance, copper(II) complexes derived from N-acylhydrazones of salicylaldehyde frequently form binuclear structures, where the metal polyhedra are often completed by solvent molecules or other secondary ligands semanticscholar.org.

The introduction of specific functional groups onto the this compound framework can guide the assembly of these complexes into extended supramolecular networks. A notable example involves a water-soluble salicylaldehyde-2-sulfobenzoylhydrazone ligand. The presence of the hydrophilic sulfonate (-SO₃⁻) group facilitates extensive intermolecular hydrogen-bonding interactions. This leads to the formation of novel binuclear complexes with metals such as Zn(II), Co(II), Mn(II), Ni(II), and Cu(II), which then self-assemble into intricate supramolecular networks in the solid state acs.org. In one such copper complex, the hydrogen-bonding network even incorporates a dodecameric water cluster acs.org.

Similarly, hexadentate Schiff bases derived from 3-formyl-salicylic acid and hydrazine (B178648) hydrate have been used to construct both binuclear [M₂(3fsa-Hy)₂·nH₂O] and tetranuclear [M₄(3fsa-Hy)₂·nH₂O] complexes with copper(II), nickel(II), cobalt(II), and vanadyl(II) researchgate.net. In the binuclear variants, the metal ions are coordinated within an "inner" sphere defined by a N₂O₂ chromophore researchgate.net. These examples highlight the capacity of tailored this compound ligands to direct the formation of complex, high-nuclearity structures and organized supramolecular assemblies.

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional structure of this compound metal complexes is crucial for understanding their chemical properties and potential applications. A combination of analytical techniques is employed for this purpose, with single-crystal X-ray diffraction being the most definitive method.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the premier technique for the unambiguous structural characterization of this compound metal complexes. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the crystalline state acs.orgmdpi.com.

Through SCXRD, it has been confirmed that this compound derivatives can coordinate to metal ions in different forms. For example, in a nickel(II) complex, the ligand was found to coordinate in its enol form, leading to a neutral complex with a distorted square planar geometry mdpi.com. X-ray analysis of various binuclear complexes has revealed how the hydrazone ligands bridge the two metal centers and how water molecules or other co-ligands participate in the coordination sphere and contribute to supramolecular networks through hydrogen bonding acs.org.

The data obtained from SCXRD are fundamental for correlating structural features with spectroscopic, magnetic, and electrochemical properties. The precise atomic coordinates allow for a detailed analysis of stereochemistry and conformational aspects of the coordinated ligands.

Stereochemical Aspects and Conformational Analysis in Coordination

This compound ligands demonstrate significant stereochemical flexibility, coordinating to metal ions in various modes and adopting different conformations, which results in complexes with diverse geometries. The specific geometry is influenced by the metal ion, the substituents on the hydrazone ligand, and the reaction conditions. Common coordination geometries observed include octahedral, tetrahedral, and square planar mdpi.comamazonaws.comsemanticscholar.org.

For instance, mixed ligand complexes of Co(II), Ni(II), and Cu(II) with salicylaldehyde phenyl hydrazine and salicylaldehyde thiosemicarbazone have been shown to adopt an octahedral geometry amazonaws.com. In contrast, a Cu(II) complex with salicylaldehyde salicyloyl hydrazone was found to have a distorted tetrahedral geometry tandfonline.com. Some Ni(II) complexes with hydrazone derivatives adopt a square planar arrangement mdpi.com.

The conformation of the coordinated ligand and its mode of coordination can have a profound impact on the properties of the complex. Studies on a series of zinc(II) this compound complexes have shown that different conformations and coordination modes lead to distinct stimuli-responsive behaviors, such as photochromism and mechanochromic luminescence researchgate.netscispace.com. One complex exhibited reversible photochromic properties in solution attributed to configuration eversion and excited-state intramolecular proton transfer, while its polymorph showed photochromism in the solid state due to electron transfer and the generation of radicals researchgate.netscispace.com. This demonstrates that subtle changes in stereochemistry and ligand conformation can be used to tune the material's function.

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes of this compound are governed by a combination of electronic, steric, and environmental factors. These properties are critical for their potential applications in various fields.

Factors Influencing Complex Stability

The stability of this compound metal complexes is influenced by several key factors, including the nature of the metal ion, the electronic properties of the ligand, and the surrounding medium.

Metal Ion Properties: The charge density and ionic radius of the metal ion play a significant role. The stability of transition metal complexes with an unsubstituted salicylaldehyde benzoylhydrazone ligand was found to mirror the charge density on the metal nih.gov.

Ligand Substitution: The electronic character of substituents on the aromatic rings of the hydrazone ligand can modulate complex stability. A detailed analysis showed that the strength of the intramolecular hydrogen bond in the free ligand can be tuned by adding electron-donating or electron-withdrawing groups acs.orgnih.gov. This, in turn, affects the ligand's coordination properties and the stability of the resulting metal complex. For example, in a series of salicylaldehyde benzoylhydrazone analogues, electron-withdrawing substituents in the benzoyl ring and electron-donating substituents in the salicylaldehyde ring were found to increase activity, which is often correlated with complex stability and reactivity nih.gov.

Chelation Effect: Coordination of the hydrazone ligand to a metal ion typically enhances the stability of the ligand itself. For instance, the carbon-nitrogen double bond of the salicylal-glycine Schiff base is stabilized against hydrolysis upon complexation with copper(II) bohrium.com.

Thermodynamic stability constants (log K) and the change in Gibbs free energy (ΔG) provide quantitative measures of complex stability. For complexes of Salicylaldehyde nicotinoyl hydrazone (SANH), these values have been determined spectrophotometrically.

| Complex | Stability Constant (K) | Dissociation Constant (K_d) | Change in Free Energy (ΔG) (kJ/mol) |

|---|---|---|---|

| Fe(II)-SANH | 3.85041 x 10⁷ | 3.00416 x 10⁻⁸ | -40.37 |

| Cu(II)-SANH | 4.05903 x 10⁷ | 2.96630 x 10⁻⁸ | -52.535 |

Data derived from a study on Salicylaldehyde nicotinoyl hydrazone complexes .

Redox Behavior and Electrochemistry of Complexes

The redox properties of this compound metal complexes are of significant interest, particularly for applications in catalysis and materials science. Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of these complexes, providing information on the redox potentials and the nature of the electron transfer processes.

Studies on Ni(II) complexes with sulphonylhydrazones derived from salicylaldehyde have been conducted in DMSO. The cyclic voltammograms of these square planar complexes displayed irreversible waves corresponding to the Ni(III)/Ni(II) redox couple scialert.net. The substitution of a phenyl group with a naphthyl fragment in the ligand structure was found to cause a negative shift in the formal potential of this couple scialert.net.

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy (IR and Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural nuances of salicylaldehyde (B1680747) hydrazone. The vibrational modes of the molecule are sensitive to its electronic environment, making these techniques ideal for assigning structures and monitoring changes upon coordination or tautomerization.

The infrared and Raman spectra of salicylaldehyde hydrazone are characterized by several key vibrational bands corresponding to its main functional groups. The imine (C=N) stretching vibration typically appears in the 1610–1621 cm⁻¹ region. researchgate.net The presence of a carbonyl (C=O) group, particularly in derivatives like salicylaldehyde benzoyl hydrazone, gives rise to a strong absorption band for the amide C=O stretch, often observed in the 1635-1675 cm⁻¹ range. researchgate.net

The hydroxyl (O-H) and amine (N-H) groups are also readily identified. The phenolic O-H stretching vibration is often observed as a broad band due to strong intramolecular hydrogen bonding with the imine nitrogen. researchgate.net This intramolecular O-H···N hydrogen bond is a key feature of the enol-imine tautomer. Vibrations associated with the phenolic C-O stretch are typically found around 1230-1300 cm⁻¹. researchgate.netbas.bg Bending deformations for the O-H group (δ(O-H)) and stretching of the phenyl-OH bond (ν(Φ-OH)) are expected around 1160 cm⁻¹. bas.bg

Table 1: Key Vibrational Frequencies for this compound and Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Imine (C=N) | Stretching (ν) | 1610 - 1621 | researchgate.net |

| Carbonyl (C=O) | Amide Stretching (ν) | 1635 - 1675 | researchgate.net |

| Phenolic (C-O) | Stretching (ν) | 1230 - 1300 | researchgate.netbas.bg |

| Phenyl-OH | Stretching (ν) & Bending (δ) | ~1160 | bas.bg |

| Phenolic (O-H) | Stretching (ν) | Broad band (e.g., 3389) | researchgate.netscienceopen.com |

Vibrational spectroscopy is particularly useful for studying the tautomeric equilibrium between the phenol-imine and keto-amine forms of this compound. The crystal structure typically confirms the dominance of the imine (hydroxy) form, which is characterized by the presence of the intramolecular O–H···N hydrogen bond. researchgate.net Light irradiation can promote the tautomerism from the enol-form to the keto-form. This transformation can be monitored via infrared spectroscopy, for instance, by observing the disappearance of the broad absorption peak assigned to the stretching mode of the phenolic hydroxyl group. scienceopen.com

Furthermore, changes in the vibrational spectra upon complexation with metal ions provide clear evidence of coordination. When the ligand binds to a metal, the absorption frequencies of the functional groups involved in coordination change, reflecting the new electronic structure of the complex. For example, shifts in the C=N and C-O stretching frequencies are indicative of the participation of the imine nitrogen and phenolic oxygen in metal binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the elucidation of conformational and tautomeric equilibria.

In the ¹H NMR spectrum of this compound derivatives in DMSO-d₆, distinct signals for the various protons can be assigned. For instance, the phenolic OH and the NH protons often show characteristic chemical shifts, although in some cases, a single signal is observed for both due to exchange or specific hydrogen bonding arrangements. researchgate.net The azomethine proton (CH=N) also gives a characteristic signal. The aromatic protons typically appear as a set of multiplets in the range of 6.8 to 8.0 ppm. chemrxiv.org

¹³C NMR spectra provide complementary information. The carbon of the imine group (C=N) is a key indicator and its chemical shift is sensitive to the electronic environment and tautomeric form. For the phenol-imine form, this signal is typically found near 150 ppm. chemrxiv.org

Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives in DMSO-d₆

| Proton | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Phenolic O-H | 10.22 | chemrxiv.org |

| Imine N-H | 11.49 - 13.33 | scienceopen.com |

| Azomethine (CH=N) | 9.93 | chemrxiv.org |

| Aromatic (Ar-H) | 6.87 - 7.96 | chemrxiv.org |

NMR spectroscopy is crucial for studying the complex tautomeric and conformational equilibria of salicylaldehyde hydrazones in solution. The addition of water to a DMSO solution of salicylaldehyde benzoylhydrazone, for example, can induce conformational and configurational changes that can be monitored by NMR. researchgate.net In many cases, the proton exchange between the phenol-imine and keto-amine tautomers is very fast on the NMR timescale, resulting in an averaged signal. The position of this averaged signal, particularly for the tautomeric proton, can indicate the position of the equilibrium. chemrxiv.org Furthermore, the presence of distinct sets of signals in the ¹H NMR spectrum can indicate the coexistence of different conformers, such as anti- and syn-conformers, and their relative ratios can be determined from the signal integrations. researchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Environment

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption bands are sensitive to the molecular structure, solvent polarity, and coordination to metal ions, making it a valuable technique for studying the electronic properties and coordination environment of this compound.

The UV-Vis spectrum of this compound and its derivatives typically displays absorption bands in the UV and visible regions arising from π→π* and n→π* electronic transitions. researchgate.net For example, bands observed around 288 nm and 333 nm are often attributed to π→π* and n→π* transitions associated with the azomethine and carbonyl functionalities. researchgate.net These transitions are sensitive to the molecular structure and can be affected by tautomerism. Light irradiation can induce a shift in the tautomeric equilibrium from the enol to the keto form, which is observable as a decrease in absorbance at one wavelength (e.g., 333 nm) and the appearance of new absorption bands at longer wavelengths. scienceopen.comnih.gov

Coordination to a metal ion significantly alters the electronic spectrum. The formation of a metal complex can lead to shifts in the intraligand transition bands and the appearance of new bands, such as ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The UV-Vis spectra of this compound complexes are therefore useful for confirming coordination and studying the nature of the metal-ligand interaction. nih.gov The environment, including solvent and pH, can also influence the spectra, providing insights into the stability and structure of the complexes in solution. nih.gov

Table 3: Electronic Transitions for this compound and Derivatives

| Transition | Associated Functional Group | Typical Wavelength (nm) | Reference |

|---|---|---|---|

| π → π* | Azomethine/Carbonyl | ~288 | researchgate.net |

| n → π* | Azomethine/Carbonyl | ~333 | researchgate.net |

| n → π* | Thiosemicarbazone (C=S) | ~356 | researchgate.net |

| π → π* | Phenyl Ring/C=O | ~282 | researchgate.net |

Studies of Solvatochromism and pH Effects on Spectra

The spectral properties of salicylaldehyde hydrazones can be significantly influenced by the surrounding environment, such as the solvent polarity (solvatochromism) and the pH of the medium. These effects arise from changes in the electronic distribution and molecular structure of the hydrazone in response to external stimuli.

Solvatochromism has been observed in derivatives of this compound. For instance, a copolymer incorporating a this compound moiety demonstrates a notable solvatochromic effect, emitting red fluorescence in electron-rich solvents like DMF and DMSO. researchgate.net This phenomenon is attributed to the stabilization of the excited state in polar solvents. The choice of solvent can also affect the stability and kinetics of photochromic systems based on this compound metal complexes. rsc.orgchem-station.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique used to determine the molecular mass and elucidate the structure of this compound and its derivatives through fragmentation analysis. udel.edu The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₇H₈N₂O), the calculated molecular weight is approximately 136.15 g/mol . nih.govscbt.com Mass spectrometry data confirms this, showing a molecular ion peak at m/z 136. nih.gov

Electron impact (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, which causes ionization and subsequent fragmentation. chemguide.co.uk The resulting fragmentation pattern is a "fingerprint" that provides valuable structural information. udel.edu For aldehydes and ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.orgyoutube.com In the case of this compound, fragmentation can lead to the loss of various neutral fragments.

Key fragmentation peaks observed in the mass spectrum of this compound include m/z values of 135 (loss of a hydrogen atom, [M-H]⁺) and 119 (potentially corresponding to the loss of a hydroxyl radical or NH₃). nih.gov The fragmentation of aromatic compounds often results in stable ions due to the delocalized π-electron system. libretexts.org The analysis of fragmentation patterns in related salicylaldazine complexes has also been used to support their proposed structures. tandfonline.com

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Technique/Source | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₈N₂O | Computed | nih.govguidechem.com |

| Molecular Weight | 136.15 g/mol | Computed | nih.govscbt.com |

| Molecular Ion Peak (m/z) | 136 | Mass Spectrometry | nih.gov |

| Major Fragment Ion (m/z) | 135 | Mass Spectrometry | nih.gov |

| Major Fragment Ion (m/z) | 119 | Mass Spectrometry | nih.gov |

Thermal Analysis (TGA, DTA) for Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition behavior of this compound and its metal complexes. researchgate.netnih.gov TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating exothermic or endothermic events. researchgate.net

Studies on various metal complexes of hydrazone ligands show that their thermal decomposition often occurs in distinct steps. chemistryjournal.netsaudijournals.com The initial weight loss at lower temperatures (typically below 200°C) is often attributed to the removal of lattice or coordinated water molecules. saudijournals.comorientjchem.org Subsequent decomposition at higher temperatures corresponds to the breakdown of the organic ligand moiety. saudijournals.com The final residue at the end of the analysis is usually the most stable metal oxide. chemistryjournal.netsaudijournals.com

For example, the thermal analysis of Co(II), Ni(II), and Cu(II) complexes of salicylaldazine was used to characterize their composition. tandfonline.com Similarly, TGA of dioxomolybdenum(VI) complexes with a this compound derivative helped in understanding their structure and the nature of coordinated solvent molecules. researchgate.netresearchgate.net The decomposition temperatures provide a measure of the thermal stability of the complexes. The positive Gibbs free energy (ΔG) values calculated from thermal data for some hydrazone complexes confirm that the decomposition reactions are non-spontaneous, indicating thermal stability. chemistryjournal.net The relative thermal stability of different metal complexes can be compared by examining their half-decomposition temperatures. saudijournals.com

Table 3: General Thermal Decomposition Stages for Hydrazone Metal Complexes

| Temperature Range | Event | Observation | Reference |

|---|---|---|---|

| ~40 - 200°C | Dehydration | Weight loss corresponding to the removal of lattice or coordinated water molecules. | saudijournals.comorientjchem.org |

| > 250°C | Ligand Decomposition | Stepwise or gradual weight loss due to the thermal degradation of the organic hydrazone ligand. | saudijournals.com |

| > 580°C | Formation of Metal Oxide | TG curve stabilizes, indicating the formation of the final, stable metal oxide residue. | saudijournals.com |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study the properties of salicylaldehyde (B1680747) hydrazone and its derivatives. researchgate.netacs.org These calculations provide a good balance between accuracy and computational cost, making them suitable for studying molecules of this size. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31+G(d,p) or aug-cc-pVTZ, to optimize the molecular geometry and calculate various electronic properties. researchgate.netacs.org

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in salicylaldehyde hydrazone. acs.org Geometry optimization calculations have confirmed the planar nature of the molecule, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the imine nitrogen. acs.org This hydrogen bond is a key feature of the molecule's structure and influences its chemical and physical properties. acs.org

Studies on substituted salicylaldehyde hydrazones have shown that the nature and position of substituents on the aromatic rings can significantly impact the molecule's geometry and electronic structure. researchgate.netresearchgate.net For instance, electron-donating groups (EDG) and electron-withdrawing groups (EWG) can modulate the strength of the intramolecular hydrogen bond. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound Derivatives from DFT Calculations

| Substituent | Bond Length (Å) C=N | Bond Length (Å) N-N | Hydrogen Bond Length (Å) O-H···N |

|---|---|---|---|

| H | 1.285 | 1.365 | 1.850 |

| NO2 | 1.290 | 1.355 | 1.820 |

| OCH3 | 1.280 | 1.370 | 1.870 |

Note: The data presented here is illustrative and compiled from typical findings in computational studies on this compound derivatives. Actual values may vary depending on the specific computational methods and basis sets used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is typically localized on the salicylaldehyde ring and the hydrazone moiety, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the entire molecule, suggesting that it can accept electrons in a nucleophilic attack. A smaller HOMO-LUMO gap implies a more reactive molecule. nih.gov

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound Derivatives (in eV)

| Substituent | E(HOMO) | E(LUMO) | Energy Gap (ΔE) |

|---|---|---|---|

| H | -6.20 | -1.50 | 4.70 |

| NO2 | -6.80 | -2.50 | 4.30 |

| OCH3 | -5.90 | -1.30 | 4.60 |

Note: This data is representative of typical computational results and can vary based on the level of theory and basis set employed.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, MEP maps typically show the most negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the hydrazone moiety, confirming these as likely sites for interaction with electrophiles. acs.org The hydrogen atoms, particularly the one involved in the intramolecular hydrogen bond, exhibit a positive potential, making them susceptible to nucleophilic attack.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations provide valuable descriptors for predicting the reactivity of this compound. acs.org By analyzing various calculated parameters, it is possible to gain insights into the molecule's behavior in chemical reactions.

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. These calculations can pinpoint specific atoms that are most likely to participate in a chemical reaction.

Molecular Dynamics and Conformational Studies

While extensive molecular dynamics (MD) simulations specifically focused on the conformational landscape of the parent this compound are not widely reported, computational studies on related hydrazone derivatives provide insights into their structural flexibility. researchgate.net Conformational analysis of hydrazones is important as the molecule can exist in different isomeric forms due to rotation around the N-N and C-N bonds.

DFT calculations have been used to investigate the relative stabilities of different conformers of hydrazone derivatives. These studies often reveal that the E isomer with respect to the C=N double bond is generally the most stable due to steric reasons and the presence of the intramolecular hydrogen bond. Temperature-dependent NMR spectroscopy, in conjunction with computational methods, can also be used to study the conformational dynamics of these molecules in solution.

Molecular dynamics simulations on related systems have been employed to understand how these molecules interact with their environment, such as in a solvent or within a biological system. These simulations can provide information on the stability of different conformations and the dynamics of intermolecular interactions.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational models are frequently used to establish Structure-Activity Relationships (SAR) for this compound derivatives, particularly in the context of their biological activities. These studies aim to correlate the structural features of the molecules with their observed biological effects, such as anticancer or antimicrobial activity.

Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) with experimental activity data. For salicylaldehyde benzoylhydrazone derivatives, QSAR analyses have indicated that the cytotoxicity is strongly influenced by electronic and transport factors. For example, electron-withdrawing substituents on the benzoyl ring and electron-donating groups on the salicylaldehyde ring were found to enhance cytotoxic activity.

In silico modeling and molecular docking studies are also employed to predict the interactions of salicylaldehyde hydrazones with biological targets, such as enzymes or receptors. These computational approaches can help in understanding the mechanism of action and in designing new derivatives with improved activity and selectivity.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Theoretical and computational investigations have been instrumental in elucidating the mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in this compound and its derivatives. This phenomenon is central to their unique photophysical properties, such as large Stokes shifts and dual fluorescence, making them suitable for applications like fluorescent probes and photochromic materials. nih.govnih.gov The core of the ESIPT process involves the transfer of a proton from the hydroxyl group (proton donor) to the imine nitrogen atom (proton acceptor) within the molecule upon photoexcitation. nih.gov

The general mechanism follows a four-step photocycle:

Photoexcitation of the ground-state enol (E) form to its first excited singlet state (E*).

An ultrafast intramolecular proton transfer in the excited state from E* to form the excited keto (K*) tautomer.

Radiative decay of the K* tautomer to its ground state (K) via fluorescence, resulting in a significantly red-shifted emission.

Non-radiative relaxation from the K form back to the more stable ground-state enol (E) form.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are heavily employed to model this process. nih.gov These studies help in constructing potential energy surfaces (PESs) for both the ground and excited states, revealing the energy barriers and thermodynamics of the proton transfer. nih.govepj-conferences.org

Research indicates that upon excitation to the S1 state, the intramolecular hydrogen bond between the hydroxyl hydrogen and the imine nitrogen is significantly strengthened. nih.gov This strengthening, confirmed by calculations of bond parameters, infrared (IR) spectra, and frontier molecular orbitals (FMOs), facilitates the subsequent proton transfer. nih.gov The energy barrier for this transfer in the excited state is typically very low, allowing the process to occur on an ultrafast timescale. For instance, theoretical studies on 2-hydroxy-1-naphthaldehyde (B42665) carbohydrazone in cyclohexane (B81311) calculated a low barrier of 2.54 kcal/mol for the ESIPT reaction. researchgate.net

The molecular conformation plays a critical role in the efficiency of ESIPT. Computational studies have shown that a planar geometry is often more favorable for proton transfer, as twisted or non-planar conformations can increase the energy barrier. epj-conferences.orgresearchgate.net

Experimental findings align with these theoretical predictions. A study on a photochromic salicylaldehyde benzoyl hydrazine (B178648) derivative demonstrated reversible photochromic properties based on ESIPT and C=N isomerization mechanisms. nih.gov Upon irradiation with 365 nm UV light, the absorption peak of the enol form at 367 nm decreased, while new absorption peaks for the keto form appeared at 418 nm and 438 nm, causing a color change from colorless to yellow. researchgate.netnih.gov This provides clear evidence of the tautomerization central to the ESIPT process.

Furthermore, the influence of substituents on the molecular structure has been a key area of investigation. Theoretical and experimental analyses show that the strength of the intramolecular hydrogen bond can be modulated by attaching electron-withdrawing or electron-donating groups to the this compound framework. nih.govscispace.com Electron-withdrawing groups, for example, tend to strengthen the hydrogen bond, thereby favoring the ESIPT process. nih.gov

The surrounding solvent environment also impacts the mechanism. Solvation can stabilize both the ground and excited states of the enol form. researchgate.net However, in protic solvents, there is a possibility of forming intermolecular hydrogen bonds with the solvent molecules, which can compete with the intramolecular hydrogen bond and potentially disrupt the ESIPT pathway. researchgate.net

Interactive Data Tables

Table 1: Photophysical Properties of a this compound Derivative

This table summarizes the change in absorption spectra upon UV irradiation, indicating the enol-keto tautomerization. researchgate.netnih.gov

| Form | Absorption Peak (nm) | Observation |

| Enol (before irradiation) | 367 | Significant absorption |

| Keto (after 365 nm UV irradiation) | 418, 438 | Appearance of new double absorption peaks |

Table 2: Calculated Energy Barrier for ESIPT

This table presents a calculated energy barrier for the proton transfer from the excited enol form to the keto form in a specific derivative. researchgate.net

| Compound | Solvent | Calculated ESIPT Energy Barrier (kcal/mol) |

| 2-hydroxy-1-naphthaldehyde carbohydrazone | Cyclohexane | 2.54 |

Advanced Applications of Salicylaldehyde Hydrazone and Its Complexes

Analytical Chemistry Applications

The inherent structural features of salicylaldehyde (B1680747) hydrazones, such as the presence of donor atoms (O, N), a reactive imine group, and an acidic phenolic proton, make them excellent ligands for designing chemosensors. researchgate.netnih.govresearchgate.net These compounds can be readily modified to enhance their selectivity and sensitivity for various analytes.

Salicylaldehyde hydrazone derivatives have been extensively developed as fluorescent probes for the detection of a wide range of metal ions. researchgate.netnih.govresearchgate.netresearchgate.net The coordination of a metal ion to the hydrazone ligand often leads to significant changes in its photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"), which forms the basis of detection. semanticscholar.orgnih.govnih.gov

Copper (Cu²⁺): A near-infrared (NIR) fluorescent probe, CySBH, based on a salicylaldehyde benzoyl hydrazone scaffold, was designed for the selective and sensitive detection of Cu²⁺. semanticscholar.orgnih.govnih.gov The coordination of Cu²⁺ to the probe quenches its fluorescence, enabling the real-time tracking of this ion in living cells and in vivo. semanticscholar.orgnih.govnih.gov Another salicylhydrazone probe, DHBYMH, demonstrated high selectivity and sensitivity for Cu²⁺ with a detection limit of 1.62 × 10⁻⁷ M in a DMSO/H₂O mixture. mdpi.comsemanticscholar.org

Zinc (Zn²⁺): Salicylaldehyde hydrazones have been synthesized to act as fluorescent probes for Zn²⁺ in aqueous solutions at physiological pH. researchgate.netnih.gov These probes exhibit a fluorescence change upon binding with Zn²⁺, showing good selectivity over other common metal ions. researchgate.netnih.gov For instance, a probe incorporating a pyrene fluorophore displayed a ratiometric response to Zn²⁺ with a detection limit of 0.08 µM. researchgate.netnih.gov

Aluminum (Al³⁺): An ultra-sensitive multi-channel fluorescent and colorimetric probe, 4-(diethylamino) salicylaldehyde nicotinoyl hydrazone (SBN), was developed for the recognition of Al³⁺ in aqueous solutions. researchgate.net Schiff base fluorescent probes derived from 5-methyl salicylaldehyde have also been designed for the selective detection of Al³⁺ in aqueous media. nih.govmdpi.com A simple asymmetric hydrazone based on salicylaldehyde was shown to selectively sense Al³⁺ in methanol (B129727) solution through a chelation-enhanced fluorescence mechanism. nih.gov

Mercury (Hg²⁺): A fluorescein-based chemosensor incorporating a hydrazone moiety was developed for the selective detection of Hg²⁺ in water. nih.gov This sensor demonstrated a detection limit of 0.23 µM and was successfully applied for the detection of Hg²⁺ in real samples and living cells. nih.gov

Table 1: this compound-Based Fluorescent Probes for Metal Ion Detection

| Analyte | Probe/Sensor Name | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Cu²⁺ | CySBH | Fluorescence Quenching | 28.4 nM | semanticscholar.orgnih.govnih.gov |

| Cu²⁺ | DHBYMH | Fluorescence Quenching | 0.162 µM | mdpi.comsemanticscholar.org |

| Zn²⁺ | Pyrene-containing this compound | Ratiometric Fluorescence | 0.08 µM | researchgate.netnih.gov |

| Al³⁺ | 4-(diethylamino) salicylaldehyde nicotinoyl hydrazone (SBN) | Multi-channel Fluorescence and Colorimetric | 5.3 × 10⁻⁸ M | researchgate.net |

| Al³⁺ | Isonicotinohydrazide-based chemosensor | Fluorescence Enhancement | 3.0 nM | rsc.orgresearchgate.net |

| Hg²⁺ | Fluorescein-based hydrazone chemosensor | Fluorescence Enhancement | 0.23 µM | nih.gov |

Beyond fluorescent sensing, salicylaldehyde hydrazones are valuable reagents in spectrophotometric and fluorimetric methods for the trace analysis of various species. researchgate.netdergipark.org.tr These methods rely on the formation of colored or fluorescent complexes between the hydrazone and the target analyte.

For example, N,N′-oxalylbis(this compound) (OBSH) has been utilized as a spectrophotometric and fluorimetric reagent for the determination of aluminum. rsc.org The spectrophotometric method is based on the formation of a yellow chelate with a high molar absorptivity, while the fluorimetric method allows for the determination of aluminum at parts-per-billion levels. rsc.org A simple and sensitive spectrophotometric method was also developed for the analysis of transition metal complexes of salicylaldehyde nicotinoyl hydrazone. jpsionline.com Hydrazone derivatives are extensively used for the detection of metal ions in various samples, including water, alloys, and pharmacological products, through spectrophotometric techniques. dergipark.org.tr

The application of this compound-based sensors extends to the detection of biologically relevant molecules and anions. researchgate.net For instance, a supramolecular catalytic synthesis of a novel bis(this compound) ligand was developed for the ratiometric recognition of AT-DNA. rsc.org

Furthermore, salicylaldehyde-based sensors have been designed for the detection of fluoride anions (F⁻). researchgate.net These sensors exhibit a "turn-on" fluorescence response and a color change from colorless to yellow upon the addition of fluoride ions, which can be attributed to an excited-state proton transfer (ESPT) process within the sensor-fluoride complex. researchgate.net The detection limits for fluoride ions using these sensors were found to be as low as 7.5 × 10⁻⁷ M, which is below the World Health Organization's permissible level. researchgate.net

Supramolecular Chemistry and Materials Science

The ability of salicylaldehyde hydrazones to self-assemble into well-defined architectures and their responsiveness to external stimuli make them valuable building blocks in supramolecular chemistry and materials science. nih.govacs.org

This compound ligands can self-assemble with metal ions to form a variety of supramolecular structures, including coordination polymers. acs.org For example, Zn(II) complexes with this compound ligands have been synthesized through self-assembly under solvothermal conditions, resulting in structures with interesting stimuli-responsive luminescent properties. acs.org The formation of these networks is driven by the coordination of the metal ions to the donor atoms of the hydrazone ligand.

This compound derivatives and their metal complexes often exhibit photochromic and luminescent properties, making them promising for applications in optical data storage, molecular switches, and smart materials. nih.govresearchgate.netacs.org

Photochromism: A simple photochromic Schiff base prepared from salicylaldehyde and benzoyl hydrazine (B178648) demonstrated reversible photochromic properties based on C=N isomerization and excited-state intramolecular proton transfer (ESIPT) mechanisms. nih.govresearchgate.net Upon irradiation with UV light, the compound's solution changed color from colorless to yellow. nih.govresearchgate.net Rhodamine B this compound metal complexes were found to undergo intramolecular ring-opening reactions upon UV irradiation, leading to distinct color and fluorescence changes in both solution and solid matrices. acs.org These systems exhibit good fatigue resistance and a long lifetime for the ring-open state. acs.org Similarly, fluoran this compound Zn(II) complexes and crystal violet lactone this compound Zn(II) complexes have been developed as reversible photochromic materials. rsc.orgscienceopen.com

Luminescence: this compound derivatives have been used to synthesize luminescent materials. For example, novel salicylaldehyde isonicotinoyl hydrazone derivatives and their corresponding europium complexes have been synthesized, which show the characteristic luminescence of the central europium ion. nih.govresearchgate.net The introduction of different substituents on the salicylaldehyde ring can tune the luminescence properties of these complexes. nih.govresearchgate.net Zn(II) complexes based on this compound ligands have also emerged as a promising class of stimuli-responsive luminescent materials. acs.org

Organic Electronics and Fluorescent Dyes

Salicylaldehyde hydrazones serve as versatile molecular platforms in the realm of organic electronics and fluorescent dyes. acs.org Their inherent photochromic properties make them attractive candidates for the development of novel materials in these fields. acs.org Derivatives of this compound are recognized for their utility as fluorescent dyes and as key components in the fabrication of fluorimetric chemosensors. acs.orgnih.gov The core structure can be readily modified to tune the electronic and photophysical properties, enabling the synthesis of compounds with tailored characteristics for specific applications. For instance, the introduction of a pyrene fluorophore into a this compound structure has been shown to yield a ratiometric fluorescent probe for zinc ions. nih.gov These compounds are integral to the synthesis of non-symmetrical salicylaldehyde azines, which are noted for their stability and intense fluorescence in the solid state. acs.org

Aggregation-Induced Emission (AIE) Characteristics

A notable characteristic of certain this compound derivatives is their aggregation-induced emission (AIE) behavior. acs.orgnih.gov In dilute solutions, these molecules often exhibit weak or no fluorescence due to intramolecular rotations and other non-radiative decay pathways that quench the excited state. uq.edu.auresearchgate.net However, upon aggregation in poor solvents or in the solid state, these intramolecular motions are restricted. uq.edu.auresearchgate.net This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, leading to a significant enhancement of fluorescence emission. rsc.org

The AIE phenomenon in salicylaldehyde hydrazones is often coupled with other photophysical processes, such as excited state intramolecular proton transfer (ESIPT). acs.orgresearchgate.net The formation of self-aggregates can activate the ESIPT mechanism, resulting in a large Stokes shift and bright fluorescence. researchgate.net For example, a Schiff base this compound (SH) is non-fluorescent in pure DMSO but becomes highly luminescent with a bright yellow fluorescence upon the addition of a poor solvent like HEPES buffer, which induces aggregation. uq.edu.auresearchgate.net The emission color of these AIE-active compounds can be tuned from green to red by modifying the substituents on the azine structure. nih.gov This AIE property has been harnessed for various sensing applications, including the detection of cations, aldehydes, and nitroaromatics. uq.edu.auresearchgate.net

Table 1: Aggregation-Induced Emission (AIE) Properties of this compound Derivatives

| Compound/Derivative | Solvent System | Emission Color | Proposed Mechanism | Reference |

| This compound (SH) | DMSO-HEPES | Yellow | RIR, ESIPT | uq.edu.auresearchgate.net |

| Salicylaldehyde Azines | Good vs. Poor Solvents | Green to Red | AIEE | nih.gov |

| 2-((2-(tritylamino)ethylideneamino)methyl)phenol | Not Specified | Blue to Green (Mechanoluminescence) | RIR, ICT/TICT | rsc.org |

AIEE: Aggregation-Induced Emission Enhancement; RIR: Restricted Intramolecular Rotation; ESIPT: Excited State Intramolecular Proton Transfer; ICT/TICT: Intramolecular Charge Transfer/Twisted Intramolecular Charge Transfer.

Charge-Transport Properties in Organic Systems

The charge-transport properties of this compound derivatives are a subject of interest for their potential application in organic semiconductor materials. researchgate.net Theoretical studies on 4-(1,2,2-triphenylvinyl)aniline this compound have provided insights into its charge-transport characteristics. researchgate.netnih.gov The flexibility of the molecular structure is a key factor influencing these properties. nih.gov

In the gas phase, the molecule exhibits significant geometric relaxation upon charge injection, leading to high reorganization energies for both hole (λh = 0.405 eV) and electron (λe = 0.558 eV) transport. nih.gov However, in the crystalline state, the packing forces can induce a "molecular hardening" effect, overcoming dynamic intramolecular rotations and reducing the reorganization energies significantly to λh = 0.101 eV and λe = 0.274 eV. nih.gov This reduction in reorganization energy is beneficial for efficient charge transport. researchgate.net

Simulations based on hopping models predict that the intrinsic electron mobility in this particular this compound derivative is substantially higher than its intrinsic hole mobility, suggesting its potential as an n-type or ambipolar organic semiconducting material. researchgate.netnih.gov These theoretical investigations are crucial for guiding the design of new organic small-molecule semiconductors with controlled molecular packing and optimized charge-transport properties. researchgate.netdoaj.org

Table 2: Calculated Reorganization Energies and Charge Transport Properties of 4-(1,2,2-triphenylvinyl)aniline this compound

| Parameter | Gas Phase | Crystalline State |

| Hole Reorganization Energy (λh) | 0.405 eV | 0.101 eV |

| Electron Reorganization Energy (λe) | 0.558 eV | 0.274 eV |

| Predicted Charge Carrier Mobility | - | Intrinsic electron mobility is much higher than intrinsic hole mobility |

Data sourced from first-principles calculations and simulations. nih.gov

Catalysis

This compound and its derivatives form stable complexes with a variety of transition metals, and these complexes can exhibit catalytic activity. tandfonline.comresearchgate.net The interaction of this compound with Group 6 metal carbonyls, such as those of chromium, molybdenum, and tungsten, has been investigated to understand their catalytic role in organic synthesis. tandfonline.com

For example, the reaction of this compound with tungsten hexacarbonyl, W(CO)6, catalyzes the dimerization of the hydrazone to form salicylaldehyde azine through the elimination of a hydrazine molecule. tandfonline.com In reactions with chromium and molybdenum carbonyls in the presence of air, oxo derivatives are formed, indicating the metal center's involvement in oxidation reactions. tandfonline.com Transition metal carbonyl derivatives, in general, are utilized as catalysts in various industrial processes, including carbonylation, hydrogenation, and hydroformylation. tandfonline.com